N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Description

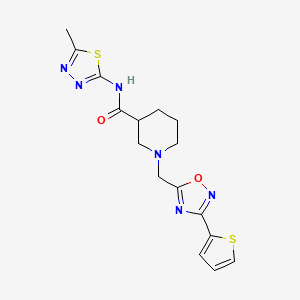

This compound features a piperidine-3-carboxamide core substituted with two heterocyclic moieties:

- 5-methyl-1,3,4-thiadiazol-2-yl group: A sulfur- and nitrogen-containing heterocycle known for metabolic stability and bioactivity in medicinal chemistry .

Its design aligns with trends in optimizing heterocyclic scaffolds for drug discovery .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S2/c1-10-19-20-16(26-10)18-15(23)11-4-2-6-22(8-11)9-13-17-14(21-24-13)12-5-3-7-25-12/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXZGAPBBGAQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , a thiophene ring , and a piperidine moiety , which contribute to its unique biological properties. The synthesis typically involves multi-step reactions:

- Formation of the Thiadiazole Ring : This can be achieved by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.

- Formation of the Thiophene Ring : The intermediate product undergoes further reactions to form the thiophene structure.

- Final Coupling : The last step involves coupling with piperidine derivatives to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in DNA replication and cell proliferation, which is crucial in cancer therapy.

- Receptor Modulation : The compound may act as an antagonist or modulator for specific receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In one study, it showed an IC50 value lower than that of cisplatin, indicating higher potency against certain cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Mycobacterium tuberculosis : It has shown effectiveness against both wild-type and resistant strains of M. tuberculosis .

Other Biological Activities

Additionally, studies have suggested potential applications in:

- Anticonvulsant Activity : Some derivatives have been proposed as promising anticonvulsant agents .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through inhibition of specific inflammatory pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

- Thiadiazole Derivatives as Anticancer Agents : A review highlighted various thiadiazole derivatives that demonstrated efficacy across different cancer models, emphasizing their potential in drug development .

- Molecular Docking Studies : These studies have indicated strong interactions between the compound and key proteins involved in tumorigenesis, suggesting a targeted approach in cancer therapy .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Key Findings from Analog Studies

Core Structure Impact: Piperidine vs. Carboxamide Linkage: The carboxamide group in the target compound and analogs enhances hydrogen-bonding capacity, critical for target engagement.

Substituent Effects :

- Thiadiazole vs. Oxadiazole : The 1,3,4-thiadiazole group in the target compound and provides metabolic resistance, while the oxadiazole-thiophene moiety may enhance electronic interactions with aromatic residues in enzymes .

- Thiophene Inclusion : The thiophene group in the target compound (absent in ) could improve membrane permeability due to its lipophilicity, a feature shared with benzodioxane-containing analogs .

Biological Activity Trends :

- Acetylcholinesterase (AChE) inhibition is prominent in piperidine-linked thiadiazoles (e.g., , IC₅₀ < 10 µM), suggesting the target compound may share this activity.

- Fluorophenyl and isopropyl substituents in correlate with cytotoxicity, highlighting the role of steric and electronic effects in modulating activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.